- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8

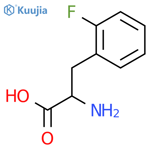

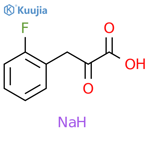

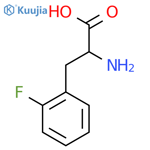

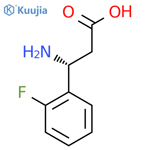

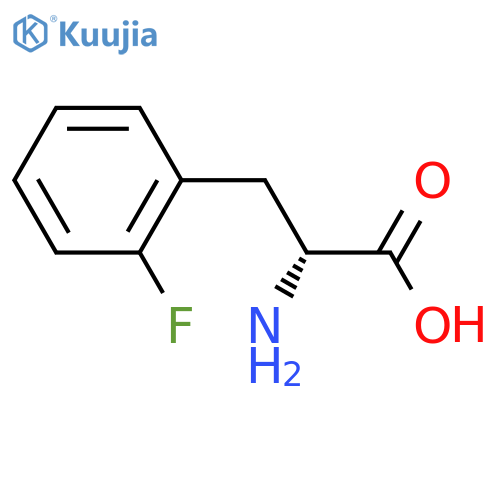

Cas no 97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)

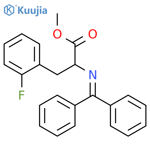

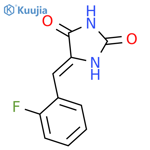

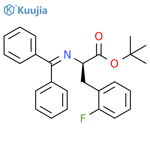

97731-02-7 structure

Nombre del producto:(R)-2-Amino-3-(2-fluorophenyl)propanoic acid

Número CAS:97731-02-7

MF:C9H10FNO2

Megavatios:183.179605960846

MDL:MFCD00066447

CID:61909

PubChem ID:716322

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Propiedades químicas y físicas

Nombre e identificación

-

- (R)-2-Amino-3-(2-fluorophenyl)propanoic acid

- o-Fluoro-D-phenylalanine

- D-2-Fluorophe

- 3-(2-Fluoropheny)-D-alanine

- 2-Fluoro-D-phenylalanine

- D-2-FLUOROPHENYLALANINE

- D-2-F-Phe-OH

- H-D-Phe(2-F)-OH

- 2-Fluoro-D-Phenylalanine (Sum of Enantiomers)

- 2-FLUORO-D-PHE

- (2R)-2-amino-3-(2-fluorophenyl)propanoic acid

- (R)-2-Fluorophenylalanine Hydrochloride Salt

- H-D-Phe(2-F)-OH.HCl

- PubChem23304

- (r)-o-fluorophenylalanine

- D-2-Fluoro phenylalanine

- VZ24655

- AM83328

- RTR-0

- 2-Fluoro-D-phenylalanine (ACI)

- D

- AC-5822

- PD196711

- MFCD00066447

- CS-W010744

- (R)-2-Amino-3-(2-fluorophenyl)propanoicacid

- 122839-51-4

- (R)-3-(2-fluorophenyl)-2-aminopropanoic acid

- AS-14324

- 97731-02-7

- CHEBI:155832

- EN300-199908

- J-004866

- (2R)-2-azaniumyl-3-(2-fluorophenyl)propanoate

- DTXSID90924286

- AKOS016843018

- HY-W010028

- 2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers)

- SCHEMBL268942

-

- MDL: MFCD00066447

- Renchi: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1

- Clave inchi: NYCRCTMDYITATC-MRVPVSSYSA-N

- Sonrisas: C(C1C=CC=CC=1F)[C@@H](N)C(=O)O

Atributos calculados

- Calidad precisa: 219.046

- Masa isotópica única: 219.046

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 3

- Complejidad: 187

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -1.3

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 63.3

Propiedades experimentales

- Color / forma: White powder

- Denso: 1.293

- Punto de fusión: 242-252°C

- Punto de ebullición: 308.1±32.0 °C at 760 mmHg

- Punto de inflamación: 140.1±25.1 °C

- PSA: 63.32000

- Logp: 2.28240

- Disolución: Not determined

- Rotación específica: 14 º (c=1% in H2O)

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Wgk Alemania:3

- Instrucciones de Seguridad: S22;S24/25

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at room temperature

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27524-1g |

2-Fluoro-D-phenylalanine, 99+% |

97731-02-7 | 99+% | 1g |

¥3113.00 | 2023-02-24 | |

| Enamine | EN300-199908-0.5g |

(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |

97731-02-7 | 95% | 0.5g |

$54.0 | 2023-09-16 | |

| Enamine | EN300-199908-50.0g |

(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |

97731-02-7 | 95% | 50g |

$1479.0 | 2023-06-06 | |

| Chemenu | CM100670-25g |

D-2-Fluorophenylalanine |

97731-02-7 | 98% | 25g |

$*** | 2023-05-29 | |

| MedChemExpress | HY-W010028-1g |

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid |

97731-02-7 | 1g |

¥200 | 2024-04-15 | ||

| MedChemExpress | HY-W010028-5g |

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid |

97731-02-7 | 99.19% | 5g |

¥296 | 2024-07-20 | |

| eNovation Chemicals LLC | D504433-5g |

2-Fluoro-D-phenylalanine |

97731-02-7 | 97% | 5g |

$140 | 2024-05-24 | |

| Apollo Scientific | PC8358-10g |

2-Fluoro-D-phenylalanine |

97731-02-7 | 98% | 10g |

£121.00 | 2023-09-02 | |

| TRC | F401680-50mg |

2-Fluoro-D-phenylalanine |

97731-02-7 | 50mg |

$ 65.00 | 2022-06-05 | ||

| Apollo Scientific | PC8358-1g |

2-Fluoro-D-phenylalanine |

97731-02-7 | 98% | 1g |

£44.00 | 2023-09-02 |

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Métodos de producción

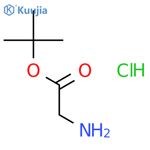

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water

2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Trifluoroacetic acid

2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Referencia

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase , D-Amino acid amidase Solvents: Water ; 8 h, pH 8, 40 °C

Referencia

- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

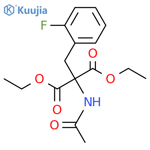

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Zinc acetate Solvents: Methanol

1.2 Reagents: Hydrochloric acid

1.2 Reagents: Hydrochloric acid

Referencia

- Asymmetric synthesis of fluorophenylalanines and (trifluoromethyl)phenylalanines; the use of chiral pyridoxamine-like pyridinophane-zinc complex as an enzyme mimic, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1925-8

Métodos de producción 5

Condiciones de reacción

1.1 Catalysts: 2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ; 2 d, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C

1.3 Reagents: Diisopropylethylamine

1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C

1.3 Reagents: Diisopropylethylamine

1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C

Referencia

- Antibacterials and/or modulators of biofilm formation and methods of using the same, United States, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Referencia

- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Referencia

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Referencia

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: N-[3-[[[(1S)-3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl]oxy]methyl]phenyl]-N′-… Solvents: Dimethyl sulfoxide

1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide

1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide

Referencia

- Deracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersDeracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral converters, Bulletin of the Korean Chemical Society, 2014, 35(7), 2186-2188

Métodos de producción 10

Condiciones de reacción

1.1 Catalysts: Racemase, alanine , Aminomutase, phenylalanine 2,3- Solvents: Water ; 20 h, pH 8.0, 31 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12

Referencia

- Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis, Journal of Organic Chemistry, 2009, 74(18), 6953-6959

Métodos de producción 11

Condiciones de reacción

1.1 Solvents: Dichloromethane ; 24 h, rt

2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C

3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C

3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referencia

- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water

1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; acidified

1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C

1.2 Reagents: Perchloric acid Solvents: Water

1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; acidified

1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C

1.2 Reagents: Perchloric acid Solvents: Water

Referencia

- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseSynthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade ProcessDeracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid Oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride

2.1 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water

Referencia

- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8

Métodos de producción 14

Condiciones de reacción

Referencia

- Fluorinated phenylalanines and their derivatives. 4. The receipt method of the enantiomers of isomeric fluorophenylalanines by resolution of their racematesAsymmetric synthesis of organoelement analogs of natural compounds. III. Biocatalytic method for the preparation of homochiral fluorine-substituted (R)- and (S)-phenylalanines and (S,R)- and (R,S)-phenylserinesA new method for the chemical-enzymic synthesis of optically pure L-amino acids from glycine, Chemija, 1996, 19(4), 80-82

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referencia

- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Water

2.1 Solvents: Trifluoroacetic acid

3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

2.1 Solvents: Trifluoroacetic acid

3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Referencia

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux

2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Referencia

- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Acetic acid , Sodium acetate Solvents: Water ; 5 h, reflux; overnight, rt

2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux

3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux

3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Referencia

- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Sodium ethoxide Solvents: Ethanol

1.2 Solvents: Ethanol

2.1 Reagents: Hydrogen bromide Solvents: Water

3.1 Solvents: Trifluoroacetic acid

4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Solvents: Ethanol

2.1 Reagents: Hydrogen bromide Solvents: Water

3.1 Solvents: Trifluoroacetic acid

4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Referencia

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referencia

- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,

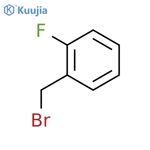

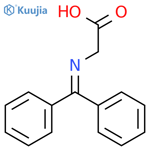

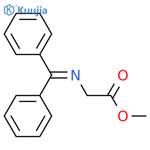

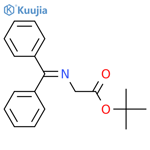

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials

- N-(Diphenylmethylene)glycine tert-butyl ester

- 1-(bromomethyl)-2-fluorobenzene

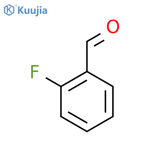

- 2-Fluorobenzaldehyde

- Diphenylmethanimine

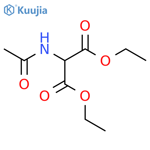

- 1,3-diethyl 2-acetamidopropanedioate

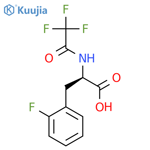

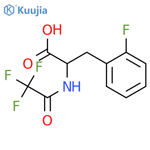

- Phenylalanine,2-fluoro-N-(trifluoroacetyl)- (9CI)

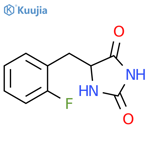

- 5-[(2-fluorophenyl)methyl]-2,4-Imidazolidinedione

- Glycine tert-butyl ester hydrochloride

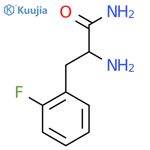

- 2-Amino-3-(2-fluorophenyl)propanamide

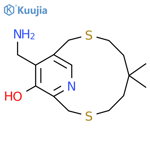

- 3,9-Dithia-12-azabicyclo[9.2.2]pentadeca-11,13,14-trien-15-ol, 14-(aminomethyl)-6,6-dimethyl-, (S)- (9CI)

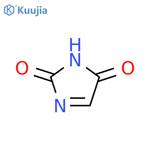

- Hydantoin

- 2-Amino-3-(2-fluorophenyl)propanoic acid

- 2,4-IMIDAZOLIDINEDIONE, 5-[(2-FLUOROPHENYL)METHYLENE]-

- Glycine, N-(diphenylmethylene)-

- Propanedioic acid, (acetylamino)[(2-fluorophenyl)methyl]-, diethyl ester

- D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-

- DL-Phenylalanine, N-(diphenylmethylene)-2-fluoro-, methyl ester

- N-(Diphenylmethylene)-2-fluoro-D-phenylalanine 1,1-dimethylethyl ester

- Methyl 2-((diphenylmethylene)amino)acetate

- Benzenepropanoic acid, 2-fluoro-α-oxo-, sodium salt (1:1)

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Literatura relevante

-

1. α-Chymotrypsin-catalysed peptide synthesis using activated esters as acyl donorsToshifumi Miyazawa,Shin'ichi Nakajo,Miyako Nishikawa,Kiwamu Imagawa,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 1996 2867

-

Alison M. Hill,Betty L. Thompson Chem. Commun. 2003 1360

97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid) Productos relacionados

- 1132-68-9(p-Fluoro-L-phenylalanine)

- 266360-60-5(2,4-Difluoro-D-Phenylalanine)

- 2629-55-2(2-Amino-3-(2-fluorophenyl)propanoic acid)

- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)

- 40332-58-9((R)-2-Amino-3-(perfluorophenyl)propanoic acid)

- 110117-84-5(H-D-Phe(3-F)-OH)

- 33787-05-2(L-2,6-Difluorophenylalanine)

- 18125-46-7((2R)-2-amino-3-(4-fluorophenyl)propanoic acid)

- 19883-77-3(3-Fluoro-L-phenylalanine)

- 19883-78-4(2-Fluoro-L-phenylalanine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:97731-02-7)(R)-2-Amino-3-(2-fluorophenyl)propanoic acid

Pureza:99%

Cantidad:25g

Precio ($):174.0